
S-丁基谷胱甘肽
描述
S-Butylglutathione (SBG) is a derivative of glutathione, a tripeptide antioxidant. It has the empirical formula C14H25N3O6S and a molecular weight of 363.43 . The SMILES string for SBG is CCCCSCC(NC(=O)CCC(N)C(O)=O)C(=O)NCC(O)=O .
Molecular Structure Analysis
S-Butylglutathione contains a total of 48 bonds, including 23 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 2 aliphatic carboxylic acids, 2 aliphatic secondary amides, 1 aliphatic primary amine, 2 hydroxyl groups, and 1 sulfide .
Physical And Chemical Properties Analysis
S-Butylglutathione has a molecular weight of 363.43 . It should be stored at a temperature between 2-8°C . More specific physical and chemical properties are not available in the current resources.
科学研究应用
抑制谷胱甘肽合成
S-丁基谷胱甘肽已被研究用于抑制谷胱甘肽合成。丁硫氧胺,是蛋氨酸硫氧胺的一种有效类似物,已被证明比其他硫氧胺更有效地抑制谷胱甘肽合成中的关键酶γ-谷氨酰半胱氨酸合成酶。这种抑制在需要控制谷胱甘肽水平的实验系统中发挥着至关重要的作用(Griffith & Meister, 1979)。
酶活性和纯化
对S-甲酰谷胱甘肽水解酶的研究突出了该酶的特性和纯化过程,该酶催化S-甲酰谷胱甘肽和S-乙酰谷胱甘肽的水解。这种酶在某些谷胱甘肽衍生物的代谢中至关重要,并在解毒过程中发挥作用(Uotila & Koivusalo, 1974)。
蛋白质纯化
探讨了S-丁基谷胱甘肽在纯化标记有谷胱甘肽S-转移酶的蛋白质中的应用。S-丁基谷胱甘肽能够有效地从亲和基质中洗脱带有GST标记的蛋白质,这是因为它与谷胱甘肽S-转移酶结合紧密,克服了与蛋白质二聚和寡聚相关的问题(Vinckier, Chworos & Parsons, 2011)。
抗氧化和抗炎作用
谷胱甘肽的衍生物S-亚硝基谷胱甘肽在实验性牙周疾病中显示出减轻炎症和氧化应激的有希望结果。其在羟丙基甲基纤维素溶液中的应用显著减少了牙槽骨流失和炎症标志物,表明在牙周疾病治疗中具有潜在的治疗应用(Martins et al., 2016)。
色谱分析
对谷胱甘肽S转移酶的色谱参数的研究利用了S-丁基谷胱甘肽在高效液相色谱(HPLC)亲和固定相中的应用。这项研究有助于了解谷胱甘肽S转移酶与不同配体的相互作用,提供了对酶-配体相互作用和亲和力的见解,这对生化和药理学研究至关重要(Wheatley, Hughes, Bauer & Schmidt, 1994)。
一氧化氮(NO)供体和代谢
关于S-亚硝基谷胱甘肽作为一种一氧化氮供体的研究揭示了其在刺激微粒体谷胱甘肽S转移酶活性中的作用,影响了生物膜中烷基亚硝酸酯的代谢。这项研究表明微粒体GST在烷基亚硝酸酯代谢中发挥着重要作用,对于理解涉及一氧化氮和谷胱甘肽相关酶的代谢途径具有重要意义(Ji, Akerboom & Sies, 1996)。
生物材料中的亚硝化过程
在聚合物如葡聚糖存在下,对S-亚硝基谷胱甘肽形成动力学的研究为控制合成释放一氧化氮的材料提供了见解。这项研究对于开发能够以受控方式储存和释放一氧化氮的生物材料至关重要,这对于各种临床应用至关重要(Joslin & Reynolds, 2012)。
亲和配体固定化
对小亲和配体(如S-丁基谷胱甘肽)在环氧活化的高效液相色谱(HPLC)固定相上的固定化已经进行了研究,以增强HPLC兼容的亲和支持剂的效率。这种方法有助于制备用于生物化学和分子生物学中各种分析和制备应用的亲和支持剂 (Bauer-Arnaz et al., 1998)。
安全和危害
When handling S-Butylglutathione, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the area .
未来方向
While specific future directions for S-Butylglutathione are not mentioned in the available resources, the field of drug delivery systems, which could potentially involve compounds like S-Butylglutathione, is rapidly evolving. There’s a growing interest in developing more targeted therapies with less toxicity .
作用机制
Target of Action
S-Butylglutathione is an isoenzyme that belongs to the class of glutathione reductase . It primarily targets the glutathione peroxidase enzyme, which plays a crucial role in the detoxification process . It also targets the glyoxalase enzymes involved in the detoxification of methylglyoxal, a toxic by-product of metabolism .
Biochemical Pathways
S-Butylglutathione is involved in several metabolic pathways. It plays a significant role in the non-enzymatic antioxidant defense system . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes . Furthermore, it is involved in the process of protein S-glutathionylation, a reversible post-translational modification that alters protein structure, activity, subcellular localization, and interaction with small molecules and other proteins .
Pharmacokinetics
Studies on s-acetyl-glutathione, a similar compound, suggest that it is more stable in plasma, is taken up directly by the cells, and later converted to glutathione
Result of Action
The action of S-Butylglutathione results in the conversion of glutathione disulfide (GSSG) to GSH, a process which is important in detoxification reactions . It also results in the detoxification of methylglyoxal, a toxic by-product of metabolism . These actions contribute to the maintenance of cellular redox balance and protection against oxidative stress .
Action Environment
The action of S-Butylglutathione is influenced by various environmental factors. For instance, it has high salt tolerance , suggesting that it can function effectively in environments with varying salt concentrations.
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGHOZSELIPKD-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566294 | |
| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Butylglutathione | |
CAS RN |
6803-16-3 | |
| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-Butylglutathione impact methylmercury efflux from brain capillary endothelial cells?
A1: Research suggests that S-Butylglutathione plays a role in inhibiting methylmercury efflux from brain capillary endothelial cells []. Studies utilizing bovine brain capillary endothelial cells in culture demonstrated that exposure to S-Butylglutathione led to a decreased rate of methylmercury efflux. This suggests that S-Butylglutathione, along with other glutathione S-conjugates, might compete for the same transport mechanism responsible for shuttling methylmercury out of these cells []. This finding offers valuable insights into the potential mechanisms governing methylmercury transport in the brain.
Q2: Does S-Butylglutathione exhibit similar effects on cellular signaling as glutathione itself?
A2: Unlike glutathione, which has been observed to act as an N-methyl-D-aspartate receptor (NMDA) receptor agonist, S-Butylglutathione does not elicit a similar response []. Studies using cultured hippocampal neurons showed that while glutathione induced an increase in cytosolic Ca2+ concentration, indicative of NMDA receptor activation, S-Butylglutathione did not produce this effect []. This suggests that the structural modification of glutathione by the addition of the butyl group alters its interaction with the NMDA receptor, highlighting the importance of specific structural features for receptor activation.
Q3: What is the role of S-Butylglutathione in the metabolism of 1-bromobutane?
A3: S-Butylglutathione appears as an intermediate metabolite in the pathway of 1-bromobutane metabolism in rats []. After administration of 1-bromobutane, rats excrete S-Butylglutathione in their bile, alongside other metabolites like S-butylcysteine and S-butylcysteinylglycine []. This finding suggests a potential detoxification pathway for 1-bromobutane, involving the conjugation of glutathione to the molecule.
Q4: Is S-Butylglutathione transported across the canalicular membrane of liver cells?
A4: While not directly confirmed to be a substrate, S-Butylglutathione exhibits inhibitory effects on the high-affinity glutathione transport system present in the canalicular membrane of liver cells []. Experiments using isolated canalicular vesicles revealed that S-Butylglutathione, along with other glutathione S-conjugates, competitively inhibited the uptake of glutathione []. This suggests that S-Butylglutathione might interact with the transport system, potentially hindering the transport of other substrates, and highlighting the potential role of this system in the biliary excretion of xenobiotics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





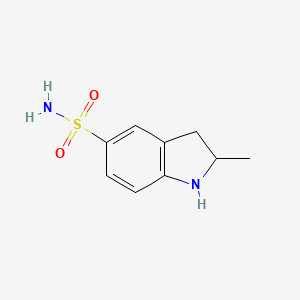


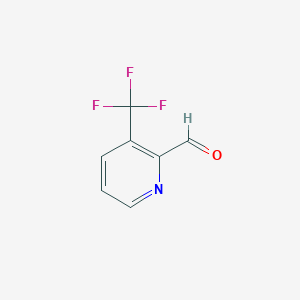

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

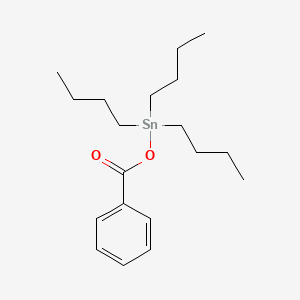
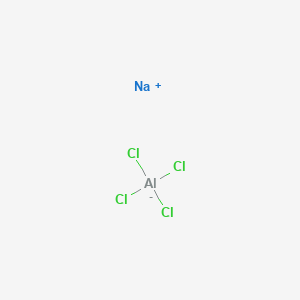
![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
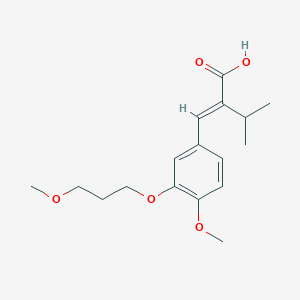
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)